N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide
Description
Properties
IUPAC Name |
N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S2/c1-2-9(17)14-11-15-16-12(21-11)20-7-10(18)13-6-8-4-3-5-19-8/h3-5H,2,6-7H2,1H3,(H,13,18)(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWUVBUYASRXTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide under basic conditions.
Introduction of the Furan Moiety: The furan-2-ylmethylamine is introduced through a nucleophilic substitution reaction with the thiadiazole intermediate.
Attachment of the Propanamide Group: The final step involves the acylation of the intermediate with propanoyl chloride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, aryl halides, and appropriate solvents like dimethylformamide or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Functionalized thiadiazole and furan derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and antifungal agent, inhibiting the growth of various pathogens.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.
Pathways Involved: It can interfere with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation and induction of cell death.
Comparison with Similar Compounds
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide can be compared with other thiadiazole derivatives to highlight its uniqueness:
-
Similar Compounds
- 1,3,4-Thiadiazole-2-thiol
- 1,3,4-Thiadiazole-2-amine
- 1,3,4-Thiadiazole-2-carboxamide
-
Uniqueness: : The presence of the furan-2-ylmethylamino and propanamide groups in this compound imparts unique chemical and biological properties, such as enhanced antimicrobial and anticancer activities, compared to other thiadiazole derivatives.
Biological Activity
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a complex organic compound that incorporates several biologically active moieties. This article delves into its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials based on current research findings.
Structural Characteristics
The compound features:
- Thiadiazole moiety : Known for its diverse biological activities.
- Furan derivative : Enhances the compound's pharmacological profile.
- Amide linkages : Contributes to stability and bioactivity.
1. Antimicrobial Activity
Research indicates that thiadiazole derivatives often exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound possess:
- Antibacterial effects against various pathogens including Staphylococcus aureus and Escherichia coli.
- Antifungal activity , particularly against strains like Aspergillus niger and Candida albicans .
A comparative analysis of related compounds is summarized in the following table:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,3,4-Thiadiazole Derivatives | Contains thiadiazole ring | Antimicrobial properties |
| Furan-Based Compounds | Incorporates furan moiety | Antifungal activity |
| Piperidine Derivatives | Includes piperidine structure | Diverse pharmacological effects |
2. Anticancer Activity
This compound has potential as an anticancer agent. Research involving 1,3,4-thiadiazole derivatives has demonstrated:
- Cytotoxic effects on various cancer cell lines, including those resistant to conventional therapies .
For instance, studies have shown that certain thiadiazole derivatives inhibit key proteins involved in cancer progression, such as Bcr-Abl tyrosine kinase . This suggests that this compound could be a candidate for further development in cancer therapeutics.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may interact with enzymes critical for microbial survival or cancer cell proliferation.
- Disruption of Cell Membranes : Thiadiazole derivatives often disrupt microbial membranes, leading to cell death.
- Modulation of Signaling Pathways : It may interfere with signaling pathways involved in tumor growth and metastasis.
Case Studies
Several studies highlight the efficacy of similar compounds:
- A study on 1,3,4-thiadiazole derivatives found significant antibacterial activity against Mycobacterium tuberculosis, suggesting potential applications in treating resistant infections .
- Another investigation into the anticancer properties revealed that certain thiadiazole compounds exhibited selective cytotoxicity toward cancer cells while sparing normal cells .
Q & A
Q. What are the standard synthetic routes for N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution and acylation reactions. A typical procedure involves:
Reacting a thiol-containing intermediate (e.g., 5-arylthio-1,3,4-thiadiazol-2-amine) with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions .
Introducing the furan-2-ylmethylamine moiety via amide bond formation, often using carbodiimide coupling agents (e.g., DCC or EDCI) .
Monitoring reaction progress by TLC (silica gel F254 plates, ethyl acetate/hexane mobile phase) and purifying via recrystallization (ethanol or pet-ether) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and confirming purity?
- Methodological Answer :
- NMR Spectroscopy : Use DMSO-d₆ as a solvent for ¹H/¹³C NMR to confirm structural motifs (e.g., furan protons at δ 6.2–7.4 ppm, thiadiazole carbons at δ 160–170 ppm) .
- Melting Point Analysis : Compare observed values with literature data (±2°C tolerance) to assess purity .
- TLC : Monitor reactions using Merck Silica Gel 60 F254 plates and UV visualization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this thiadiazole derivative?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of thiol intermediates .
- Catalyst Selection : Evaluate phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis to reduce reaction time .
- Design of Experiments (DoE) : Use factorial designs to identify interactions between temperature, solvent, and stoichiometry .
Q. How should researchers address contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial effects)?
- Methodological Answer :
- Dose-Response Studies : Perform IC50 assays across multiple cell lines (e.g., MCF-7, HeLa) to validate anticancer activity .
- Mechanistic Profiling : Use computational docking (AutoDock Vina) to assess binding affinity toward targets like COX-2 or tubulin .
- Data Reconciliation : Cross-reference with analogs (e.g., phenylacetamide derivatives) to identify structure-activity relationships (SAR) .
Q. What computational strategies can predict the reactivity of intermediates in the synthesis pathway?
- Methodological Answer :
- Quantum Chemical Calculations : Employ Gaussian09 to compute transition-state energies for nucleophilic substitution steps .
- Reaction Path Search : Use the Artificial Force Induced Reaction (AFIR) method to identify low-energy pathways .
- Machine Learning : Train models on PubChem data to predict solvent compatibility and byproduct formation .
Q. How can structural analogs be designed to improve pharmacokinetic properties (e.g., solubility, bioavailability)?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the furan ring with thiophene or pyridine to modulate lipophilicity (ClogP calculations via ChemAxon) .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
- In Silico ADMET Prediction : Use SwissADME to prioritize analogs with optimal permeability and metabolic stability .
Q. What are the key challenges in interpreting NMR data for structurally complex analogs of this compound?
- Methodological Answer :
- Advanced NMR Techniques : Apply 2D NMR (COSY, HSQC) to resolve overlapping signals in the thiadiazole and acetamide regions .
- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to simplify assignment of nitrogen-containing heterocycles .
- Dynamic Effects : Account for rotational barriers in thioether linkages, which may cause signal broadening (variable-temperature NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
